molecular formula C19H16BrN3O2S B11608320 (7Z)-3-(3-bromophenyl)-7-(4-methoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(3-bromophenyl)-7-(4-methoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11608320
M. Wt: 430.3 g/mol
InChI Key: SGVZBZXVAONXDS-MFOYZWKCSA-N
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Description

(7Z)-3-(3-BROMOPHENYL)-7-[(4-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazines This compound is characterized by its unique structure, which includes a bromophenyl group and a methoxyphenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-3-(3-BROMOPHENYL)-7-[(4-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-bromobenzaldehyde with 4-methoxybenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with thiosemicarbazide under acidic conditions to yield the desired thiazolo[3,2-a][1,3,5]triazine derivative.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(7Z)-3-(3-BROMOPHENYL)-7-[(4-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile, often with the addition of a base to facilitate the substitution.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

(7Z)-3-(3-BROMOPHENYL)-7-[(4-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (7Z)-3-(3-BROMOPHENYL)-7-[(4-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can disrupt the cell membrane integrity of microorganisms, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • (7Z)-3-(3-CHLOROPHENYL)-7-[(4-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
  • (7Z)-3-(3-FLUOROPHENYL)-7-[(4-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
  • (7Z)-3-(3-IODOPHENYL)-7-[(4-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

Uniqueness

The uniqueness of (7Z)-3-(3-BROMOPHENYL)-7-[(4-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE lies in its specific substitution pattern and the presence of both bromophenyl and methoxyphenylmethylidene groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H16BrN3O2S

Molecular Weight

430.3 g/mol

IUPAC Name

(7Z)-3-(3-bromophenyl)-7-[(4-methoxyphenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H16BrN3O2S/c1-25-16-7-5-13(6-8-16)9-17-18(24)23-12-22(11-21-19(23)26-17)15-4-2-3-14(20)10-15/h2-10H,11-12H2,1H3/b17-9-

InChI Key

SGVZBZXVAONXDS-MFOYZWKCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC(=CC=C4)Br

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N3CN(CN=C3S2)C4=CC(=CC=C4)Br

Origin of Product

United States

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